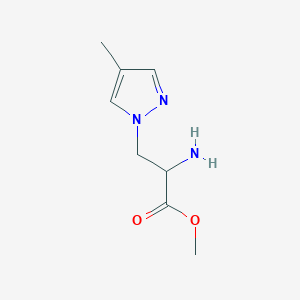
Potassium trifluoro(2-fluoro-3-(2-methoxyethoxy)phenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is part of the organoboron family, which is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt . The general reaction scheme is as follows:
Starting Material: A boronic acid derivative.
Reagent: Potassium bifluoride (KHF2).
Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
化学反応の分析
Types of Reactions
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
科学的研究の応用
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide exerts its effects is primarily through its role as a boron source in cross-coupling reactions. The compound participates in the Suzuki–Miyaura coupling by undergoing transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium catalyst and the organic substrates used in the reaction.
類似化合物との比較
Similar Compounds
- Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide .
- Potassium 3-fluorophenyltrifluoroborate .
- Potassium trifluoro(2-fluoro-3-methoxyphenyl)boranuide .
Uniqueness
Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborate salts. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not perform as effectively .
特性
分子式 |
C9H10BF4KO2 |
|---|---|
分子量 |
276.08 g/mol |
IUPAC名 |
potassium;trifluoro-[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide |
InChI |
InChI=1S/C9H10BF4O2.K/c1-15-5-6-16-8-4-2-3-7(9(8)11)10(12,13)14;/h2-4H,5-6H2,1H3;/q-1;+1 |
InChIキー |
DZZGFSCMULRVMN-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C(=CC=C1)OCCOC)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)

![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)
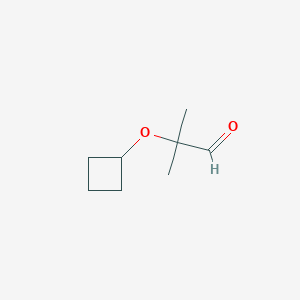
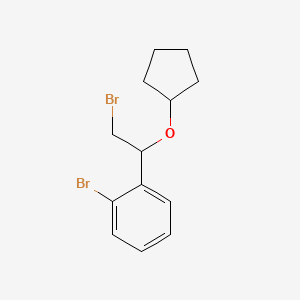
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)

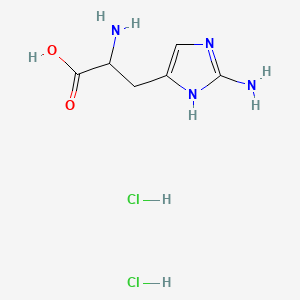
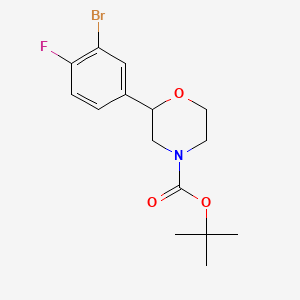
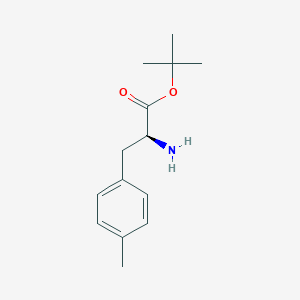
![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)
